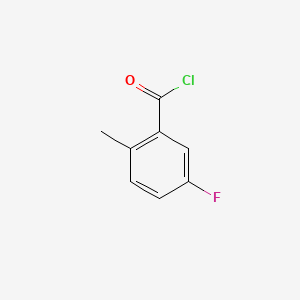

5-Fluoro-2-methylbenzoyl chloride

Description

Significance in Synthetic Organic Chemistry

The importance of 5-Fluoro-2-methylbenzoyl chloride in synthetic organic chemistry stems from the specific properties imparted by its constituent functional groups. The fluorine atom, a bioisostere of a hydrogen atom, can significantly influence the electronic properties, lipophilicity, and metabolic stability of a molecule without drastically altering its size. This is a highly desirable feature in the design of new pharmaceuticals and agrochemicals. The methyl group provides steric bulk and can influence the conformation of the final product, which is crucial for its biological activity. The acyl chloride group is a highly reactive functional group that readily participates in a variety of chemical transformations, most notably acylation reactions.

The combination of these features in a single molecule makes this compound a valuable building block for introducing the 5-fluoro-2-methylbenzoyl moiety into a wide range of organic molecules. Its reactivity allows for the formation of esters, amides, and ketones, which are fundamental linkages in many biologically active compounds.

Role as a Key Intermediate and Building Block

This compound serves as a pivotal intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its utility as a building block is demonstrated in the preparation of a diverse array of compounds with potential therapeutic or practical applications.

One of the notable applications of this compound is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The 5-fluoro-2-methylbenzoyl group is a key structural component in certain NSAID candidates, contributing to their pharmacological profile.

Furthermore, this chemical is instrumental in the creation of various benzamide (B126) derivatives. Benzamides are a class of compounds with a broad spectrum of biological activities, including antiemetic, antipsychotic, and gastroprokinetic effects. The synthesis of the orally active arginine vasopressin antagonist VPA-985, which features a complex benzamide structure, points to the likely use of this compound or a closely related derivative in its multi-step synthesis. nih.gov

The isomeric compound, 2-fluoro-5-methylbenzoyl chloride, has been utilized in the synthesis of antifungal agents, where the resulting crystalline structures are stabilized by hydrogen bonding, a critical factor for their bioactive conformations. This highlights the general importance of fluorinated methylbenzoyl chlorides in medicinal chemistry.

In the realm of agrochemicals, fluorinated benzoyl chlorides are favored in cross-coupling reactions for the synthesis of advanced fluorinated agrochemicals. These compounds are often designed to target specific weeds or pests, with the fluorine atom contributing to their enhanced efficacy and metabolic stability in the environment.

Overview of Current Research Trajectories

Current research involving this compound and related fluorinated building blocks is largely concentrated in the life sciences, particularly in drug discovery and development. The primary areas of investigation include:

Anticancer Agents: The development of novel kinase inhibitors is a major focus of cancer research. ed.ac.ukacs.org Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The synthesis of potent and selective kinase inhibitors often involves the use of fluorinated aromatic building blocks to enhance binding affinity and pharmacokinetic properties. Research into novel phthalic-based anticancer tyrosine kinase inhibitors further underscores the importance of such tailored chemical moieties. nih.gov Additionally, the synthesis of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles has shown potential for anticancer activity. nih.gov

Antiviral Compounds: The search for new antiviral agents is another active area of research. The structural motifs derived from this compound can be incorporated into molecules designed to inhibit viral replication or entry into host cells.

Anti-inflammatory Drugs: Building upon its known application in the synthesis of NSAIDs, ongoing research continues to explore new anti-inflammatory agents derived from this compound with improved efficacy and reduced side effects. The synthesis of benzamide derivatives from benzoyl chlorides is a common strategy in this area. slideshare.netunivpancasila.ac.id

The versatility of this compound as a reactive intermediate ensures its continued relevance in the exploration of new chemical entities with potential therapeutic benefits.

Structure

3D Structure

Propriétés

IUPAC Name |

5-fluoro-2-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5-2-3-6(10)4-7(5)8(9)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAQRSDZSVESSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372029 | |

| Record name | 5-Fluoro-2-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-39-0 | |

| Record name | 5-Fluoro-2-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2-methylbenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Fluoro 2 Methylbenzoyl Chloride and Its Precursors

Synthesis from Aromatic Carboxylic Acid Precursors

The most direct and widely employed method for synthesizing 5-Fluoro-2-methylbenzoyl chloride is through the chlorination of its corresponding carboxylic acid, 5-fluoro-2-methylbenzoic acid. This transformation involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom, a fundamental reaction in organic synthesis for activating the carboxyl group for subsequent reactions.

The conversion of 5-fluoro-2-methylbenzoic acid to this compound is a nucleophilic acyl substitution reaction. Several common chlorinating agents can be used to achieve this transformation effectively. The general reaction is as follows:

C₈H₇FO₂ + Chlorinating Agent → C₈H₆ClFO + Byproducts

The most frequently used reagents for this purpose are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅).

Thionyl Chloride (SOCl₂): This reagent is often preferred because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acyl chloride. masterorganicchemistry.com The reaction is typically performed by heating the carboxylic acid in neat thionyl chloride or in an inert solvent.

Oxalyl Chloride ((COCl)₂): This reagent is also highly effective and often used for its mild reaction conditions. The reaction with oxalyl chloride can be performed at room temperature and is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). pearson.com The byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are also gases. pearson.com

Phosphorus Pentachloride (PCl₅): This is a strong chlorinating agent that reacts with carboxylic acids to form the acyl chloride. A key byproduct of this reaction is phosphoryl chloride (POCl₃), which is a liquid and needs to be separated from the product, usually by distillation.

The choice of chlorinating agent and the specific reaction conditions are crucial for maximizing the yield and purity of this compound. Optimization strategies focus on factors such as reaction temperature, the use of solvents and catalysts, and the stoichiometry of the reagents.

With Thionyl Chloride: The reaction is often carried out at reflux temperature to ensure it goes to completion. orgsyn.org While the reaction can be run without a solvent, using an inert solvent like toluene or dichloromethane can sometimes provide better control. A catalytic amount of DMF can accelerate the reaction by forming a Vilsmeier reagent intermediate.

With Oxalyl Chloride: This method is favored for its mild conditions, often proceeding at room temperature, which is beneficial for sensitive substrates. The use of a catalytic amount of DMF is standard practice. orgsyn.org The reaction is typically run in an inert solvent such as dichloromethane (DCM).

Below is a table comparing typical reaction conditions for these common chlorinating agents.

| Chlorinating Agent | Typical Solvent | Catalyst | Temperature | Key Advantages |

| Thionyl Chloride (SOCl₂) | Neat or Inert Solvent (e.g., Toluene) | Catalytic DMF (optional) | Reflux | Gaseous byproducts simplify workup. |

| Oxalyl Chloride ((COCl)₂) | Inert Solvent (e.g., DCM) | Catalytic DMF | Room Temperature | Mild reaction conditions. |

| Phosphorus Pentachloride (PCl₅) | Inert Solvent (e.g., Chloroform) | None | Room Temperature to Gentle Warming | High reactivity. |

Alternative Synthetic Routes

Beyond the direct chlorination of the corresponding carboxylic acid, alternative methods can be employed to synthesize the precursor, 5-fluoro-2-methylbenzoic acid. These routes can be advantageous if the starting materials are more readily available or if specific substitution patterns are desired.

A powerful method for forming carbon-carbon bonds, the Grignard reaction can be used to synthesize the 5-fluoro-2-methylbenzoic acid precursor. This approach typically involves the formation of a Grignard reagent from an aryl halide, which is then reacted with carbon dioxide (in the form of dry ice) to form a carboxylate salt. Subsequent acidification yields the desired carboxylic acid.

For the synthesis of 5-fluoro-2-methylbenzoic acid, a plausible starting material would be 2-bromo-4-fluorotoluene. The synthesis would proceed in two main steps:

Formation of the Grignard Reagent: 2-bromo-4-fluorotoluene is reacted with magnesium metal in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form the corresponding Grignard reagent, (5-fluoro-2-methylphenyl)magnesium bromide.

Carboxylation: The freshly prepared Grignard reagent is then reacted with solid carbon dioxide (dry ice). The Grignard reagent acts as a nucleophile, attacking the electrophilic carbon of the CO₂.

Acidification: The resulting magnesium carboxylate salt is hydrolyzed with a strong acid (like HCl) to produce 5-fluoro-2-methylbenzoic acid.

A similar synthesis has been described for the preparation of 3-fluoro-4-methyl-benzoic acid from 2-fluoro-4-bromotoluene, demonstrating the viability of this approach for fluorinated toluic acid derivatives. prepchem.com

Asymmetric synthesis aims to produce a chiral molecule in an enantiomerically pure or enriched form. While this compound itself is not chiral, derivatives of it could be, or it could be used in the synthesis of chiral molecules. The principles of asymmetric synthesis could be applied to the synthesis of precursors or in reactions involving the benzoyl chloride.

For instance, if a chiral center were to be introduced into the molecule, for example at the methyl group via functionalization, asymmetric methods would be necessary to control the stereochemistry. Methodologies for asymmetric synthesis often involve the use of chiral catalysts, chiral auxiliaries, or chiral reagents. nih.govnih.gov

In the broader context of fluorinated aromatic compounds, asymmetric synthesis is a topic of significant research, particularly for the development of pharmaceuticals. nih.gov While specific literature detailing an asymmetric synthesis of a chiral derivative of this compound is not prominent, the established principles of asymmetric synthesis would apply. This could involve, for example, an asymmetric Friedel-Crafts reaction to install the benzoyl group onto a chiral substrate, or the use of chiral catalysts to direct a reaction at a prochiral center in a precursor molecule.

Yield Optimization and Process Efficiency in this compound Production

The chlorination of 5-fluoro-2-methylbenzoic acid is a high-yielding reaction. To further optimize the yield, several factors are considered:

Purity of Starting Material: The purity of the 5-fluoro-2-methylbenzoic acid is critical. Impurities can lead to side reactions and lower the yield of the desired product.

Stoichiometry of Reagents: Using a slight excess of the chlorinating agent (typically 1.1 to 2.0 equivalents) can help to ensure that the carboxylic acid is fully consumed.

Reaction Time and Temperature: Monitoring the reaction progress (e.g., by TLC or GC) can determine the optimal reaction time to maximize product formation without promoting the formation of degradation products.

Removal of Byproducts: In the case of thionyl chloride and oxalyl chloride, the gaseous nature of the byproducts aids in driving the reaction to completion according to Le Chatelier's principle. Efficient removal of these gases is beneficial. For phosphorus-based reagents, the efficient separation of the liquid byproduct POCl₃ is a key step in purification.

In an industrial setting, continuous flow processes are also being explored for the synthesis of acyl chlorides. These systems can offer advantages in terms of safety, reaction control, and throughput compared to traditional batch processing.

The following table provides hypothetical yield data based on typical laboratory-scale syntheses of acyl chlorides to illustrate the high efficiency of these reactions.

| Chlorinating Agent | Typical Conditions | Plausible Yield (%) |

| Thionyl Chloride | Reflux, 2 hours | > 95% |

| Oxalyl Chloride/DMF | DCM, Room Temp, 1.5 hours | > 97% |

Green Chemistry Principles and Sustainable Synthesis Approaches

The synthesis of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry. This field of chemical engineering focuses on designing products and processes that minimize the use and generation of hazardous substances. dergipark.org.tr The core objective is to reduce the environmental impact of chemical manufacturing by adhering to a set of guiding principles, including waste prevention, maximizing atom economy, and utilizing catalysis. sigmaaldrich.comcompoundchem.com

Atom Economy in Chlorination

A key metric in green chemistry is atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.comrsc.org An ideal reaction has an atom economy of 100%. The conversion of 5-Fluoro-2-methylbenzoic acid to this compound can be achieved using several reagents, each with a distinct atom economy.

The reaction with thionyl chloride (SOCl₂), a common laboratory method, produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. wikipedia.orgchemguide.co.uk While the gaseous nature of these byproducts can simplify purification, they are hazardous and contribute to a lower atom economy. chemguide.co.uk Another option, oxalyl chloride, is considered a milder and more selective reagent that degrades into volatile side products (CO, CO₂, HCl), which also simplifies workup but presents its own hazards. wikipedia.orgresearchgate.net Phosphorus pentachloride (PCl₅) is also effective but generates phosphorus oxychloride (POCl₃) as a significant byproduct, further reducing the atom economy and complicating purification. chemguide.co.ukresearchgate.net

The calculation for atom economy is as follows:

Percent Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 libretexts.org

A comparison of the atom economy for different chlorinating agents in the synthesis of this compound highlights the inherent wastefulness of certain traditional methods.

Interactive Data Table: Comparison of Chlorination Reagents

| Chlorinating Reagent | Byproducts | Atom Economy (%) | Green Chemistry Considerations |

| Thionyl Chloride (SOCl₂) | SO₂, HCl | 59.2% | Generates corrosive and toxic gaseous byproducts (SO₂, HCl). wikipedia.org Relatively low atom economy. |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | 61.2% | Byproducts are entirely gaseous, which can simplify product isolation. researchgate.net Considered a milder reagent but is more expensive than thionyl chloride. |

| Phosphorus(V) Chloride (PCl₅) | POCl₃, HCl | 47.6% | Lowest atom economy of the common reagents. Produces a high-boiling point liquid byproduct (POCl₃) that requires separation. chemguide.co.uk |

Catalytic and Alternative Approaches

In line with green chemistry principles, the use of catalytic rather than stoichiometric reagents is preferred. sigmaaldrich.comcompoundchem.com The reaction of carboxylic acids with thionyl chloride or oxalyl chloride is often catalyzed by N,N-dimethylformamide (DMF). wikipedia.orggoogle.com Catalytic approaches reduce the amount of waste generated and can lead to milder reaction conditions.

Further aligning with sustainable practices is the exploration of alternative reaction media to replace hazardous organic solvents. royalsocietypublishing.org While many chlorination reactions are performed neat or in chlorinated solvents, research into greener solvents or solvent-free conditions is an active area of interest for reducing the environmental footprint of chemical processes. dergipark.org.trroyalsocietypublishing.org

For the synthesis of the precursor, 5-Fluoro-2-methylbenzoic acid, green approaches would focus on replacing traditional, heavy-metal-based oxidants with catalytic systems. For instance, the oxidation of the methyl group on a precursor like 4-fluoro-2-methyltoluene could be achieved using catalytic amounts of a transition metal and a green oxidant like oxygen or hydrogen peroxide, rather than stoichiometric permanganate or chromate reagents which generate large amounts of heavy metal waste.

Ultimately, the development of a truly sustainable synthesis for this compound would involve an integrated approach: sourcing precursors from renewable feedstocks, employing catalytic and high-atom-economy reactions, minimizing energy consumption, and designing the final product for degradation after its intended use. compoundchem.com

Advanced Organic Transformations Involving 5 Fluoro 2 Methylbenzoyl Chloride

Acylation Reactions and Derivative Synthesis

Acylation is the process of adding an acyl group to a compound. 5-Fluoro-2-methylbenzoyl chloride, as an acyl chloride, is a highly effective acylation agent for a wide range of nucleophiles.

Nucleophilic Acyl Substitution Reactions

The primary reaction pathway for this compound is nucleophilic acyl substitution. nih.gov This class of reaction is fundamental to the chemistry of carboxylic acid derivatives. researchgate.net The general mechanism proceeds in two principal steps: nucleophilic addition followed by elimination. nih.gov

Addition Step: A nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the breaking of the carbon-oxygen π-bond and the formation of a tetrahedral intermediate with a negatively charged oxygen atom. nih.govresearchgate.net

Elimination Step: The tetrahedral intermediate is transient. It collapses by reforming the carbon-oxygen double bond, which concurrently results in the expulsion of the most stable leaving group. In this case, the chloride ion is an excellent leaving group, facilitating the reaction. fishersci.ca

Acid chlorides, such as this compound, are the most reactive among acyl derivatives towards nucleophilic attack. fishersci.at This high reactivity stems from the inductive effect of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon, and the fact that the chloride ion is a very weak base and thus a good leaving group. fishersci.ca

Esterification and Amidation Reactions

Among the most common applications of nucleophilic acyl substitution with this compound are esterification and amidation reactions, where alcohols and amines act as nucleophiles, respectively.

The reaction to introduce a benzoyl group is known as benzoylation. When using a reactive benzoyl chloride like this compound, the reaction with nucleophiles such as alcohols or amines produces hydrochloric acid (HCl) as a byproduct. This acid can protonate the unreacted nucleophile (especially amines), rendering it non-nucleophilic and halting the reaction.

To overcome this, the reaction is often performed under Schotten-Baumann conditions . These conditions typically involve:

A two-phase solvent system, such as an organic solvent (e.g., dichloromethane) and water.

The addition of an aqueous base, commonly sodium hydroxide (B78521) or pyridine (B92270).

The base resides in the aqueous phase and serves to neutralize the generated HCl, preventing the protonation of the amine and driving the equilibrium towards product formation. The organic starting materials and the final ester or amide product remain in the organic phase. This method is a widely used and effective strategy for the synthesis of esters and amides from acyl chlorides.

Table 1: Schotten-Baumann Reaction Components and Their Functions

| Component | Role in the Reaction |

| This compound | Acylating agent (electrophile) |

| Nucleophile (Alcohol or Amine) | Attacks the carbonyl carbon |

| Organic Solvent (e.g., Dichloromethane) | Dissolves reactants and products |

| Water | Dissolves the base |

| Base (e.g., NaOH) | Neutralizes HCl byproduct |

The reaction of this compound with primary or secondary amines leads to the formation of N-substituted 5-fluoro-2-methylbenzamide (B61759) derivatives. This transformation is a direct application of the nucleophilic acyl substitution mechanism and is frequently carried out under Schotten-Baumann conditions to achieve high yields.

The general procedure involves dissolving the amine in a suitable organic solvent, followed by the slow addition of this compound, often in the presence of a base like pyridine or aqueous NaOH to scavenge the HCl produced. The resulting substituted benzamides are important structural motifs in medicinal chemistry and materials science.

Table 2: Examples of Amine Nucleophiles for Benzamide (B126) Synthesis

| Amine Reactant | Product Type |

| Aniline | N-phenyl-5-fluoro-2-methylbenzamide |

| Benzylamine | N-benzyl-5-fluoro-2-methylbenzamide |

| Morpholine | (5-Fluoro-2-methylphenyl)(morpholino)methanone |

| Piperidine | (5-Fluoro-2-methylphenyl)(piperidin-1-yl)methanone |

Functionalization of Heterocyclic Systems with 5-Fluoro-2-methylbenzoyl Moieties

Heterocyclic compounds, particularly those containing nitrogen, are prevalent in pharmacologically active molecules. The introduction of a 5-fluoro-2-methylbenzoyl group onto a heterocyclic ring can significantly modify its biological properties. This is typically achieved by acylating a nucleophilic nitrogen atom within the heterocyclic system.

For example, piperazine (B1678402) or benzimidazole (B57391) derivatives containing an N-H bond can be readily acylated with this compound. The reaction follows the standard amidation pathway, where the nitrogen atom of the heterocycle acts as the nucleophile. The presence of the fluorine atom in the benzoyl moiety is a common strategy in drug design, as it can enhance metabolic stability and binding affinity.

Catalytic Reactions and Mechanistic Studies

While this compound reacts readily with strong nucleophiles, certain transformations can be facilitated by catalysts. For instance, Friedel-Crafts acylation, where the benzoyl group is attached to an aromatic ring, typically requires a Lewis acid catalyst like aluminum chloride (AlCl₃) or antimony pentachloride (SbCl₅) to activate the acyl chloride and increase its electrophilicity. However, specific studies detailing the catalytic reactions for this compound are not extensively documented in the surveyed literature.

Bimetallic Catalytic Reactions

Bimetallic catalysis has emerged as a powerful strategy for forging new chemical bonds, offering unique reactivity and selectivity that is often unattainable with single-metal systems. In the context of acyl chlorides like this compound, synergistic catalytic systems, particularly those combining photoredox catalysis with transition metal catalysis, have enabled previously challenging transformations.

One prominent example is the dual photoredox/nickel catalysis for the cross-coupling of acyl chlorides with secondary alkyltrifluoroborates to synthesize dialkyl ketones. This method circumvents the need for highly reactive and often unstable alkylmetallic nucleophiles. The reaction proceeds under mild conditions, typically using an iridium-based photocatalyst and a nickel(II) complex. While specific studies on this compound are not prevalent, its structure is well-suited for such transformations. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the carbonyl carbon, making it a prime candidate for such coupling reactions. A broad range of both aliphatic and aromatic acyl chlorides have been shown to participate effectively, suggesting that this compound would readily couple to form the corresponding alkyl-aryl ketone.

Below is a representative table of ketones synthesized using this dual catalytic method with various acyl chlorides, illustrating the broad scope of the reaction.

| Entry | Acyl Chloride | Coupling Partner | Product | Yield (%) |

| 1 | Cyclopropanecarbonyl chloride | Potassium cyclohexyltrifluoroborate | Cyclopropyl(cyclohexyl)methanone | 78 |

| 2 | 1-Adamantanecarbonyl chloride | Potassium cyclohexyltrifluoroborate | Adamantan-1-yl(cyclohexyl)methanone | 60 |

| 3 | Benzoyl chloride | Potassium cyclohexyltrifluoroborate | Cyclohexyl(phenyl)methanone | 88 |

| 4 | 4-Methoxybenzoyl chloride | Potassium cyclohexyltrifluoroborate | Cyclohexyl(4-methoxyphenyl)methanone | 53 |

The mechanism involves the photocatalyst absorbing visible light and exciting to a state capable of reducing the Ni(II) complex. This reduced nickel species then engages in a catalytic cycle with the alkyltrifluoroborate and the acyl chloride to form the ketone product. This bimetallic approach represents a significant advancement in ketone synthesis from acyl chlorides.

Hypervalent Iodine-Catalyzed Fluorination Reactions

Hypervalent iodine reagents have become indispensable tools in modern organic synthesis, prized for their mild, selective, and environmentally benign characteristics. acs.org While this compound is already fluorinated, transformations involving this compound can be facilitated by hypervalent iodine catalysts. Specifically, these catalysts are effective in generating acyl radicals from acyl chlorides under gentle, visible-light-driven conditions. acsgcipr.org

The process often involves the in situ generation of a hypervalent iodine(III) species, such as ArIF₂, from a catalytic amount of an iodoarene precursor, a fluoride (B91410) source like hydrogen fluoride-pyridine (HF·py), and a terminal oxidant like meta-chloroperbenzoic acid (mCPBA). orgsyn.org This generated species can then interact with the acyl chloride.

The key transformation is the generation of a 5-fluoro-2-methylbenzoyl radical. This highly reactive intermediate can then participate in a variety of subsequent synthetic operations, such as Giese-type additions to activated alkenes or Minisci-type acylations of heteroarenes. This catalytic approach to acyl radical generation is a milder alternative to traditional methods that require harsh conditions like high temperatures or UV irradiation. The versatility of hypervalent iodine catalysis allows for a range of oxidative functionalizations that can be coupled with the reactivity of acyl chlorides. acs.org For instance, hypervalent iodine(III) catalysts have been used in the aminochlorination of olefins, demonstrating their utility in complex bond-forming reactions where an acyl chloride could be a potential coupling partner in a multi-step synthesis. nih.gov

Exploration of Novel Synthetic Pathways

Recent research has focused on developing novel methods for activating acyl chlorides under exceptionally mild conditions, moving away from traditional, often harsh, reagents. One such innovative pathway involves the use of a nucleophilic organic catalyst to generate acyl radicals from acyl chlorides using low-energy visible light (e.g., blue LEDs).

This strategy employs a catalyst, such as a dithiocarbamate (B8719985) salt, which acts as a nucleophile. The catalyst first reacts with the this compound in a nucleophilic acyl substitution to form a photoactive intermediate. This intermediate has a significantly lower reduction potential than the original acyl chloride. Upon irradiation with visible light, this photoactive complex undergoes homolytic cleavage to generate a 5-fluoro-2-methylbenzoyl radical and a sulfur-centered radical.

The generated acyl radical is nucleophilic and can be trapped by electron-poor olefins in a Giese-type addition, forming a new carbon-carbon bond. This method is notable because it activates acyl chlorides that are typically resistant to single-electron transfer (SET) based activation due to their high reduction potentials. This catalytic, photo-driven approach allows for the formation of complex molecules under gentle conditions and has been successfully applied to a variety of acyl and carbamoyl (B1232498) chlorides.

Reaction Kinetics and Mechanistic Elucidation

Alcoholysis Reaction Kinetics of Substituted Benzoyl Chlorides

The study of reaction kinetics provides crucial insights into the mechanisms of chemical transformations. The alcoholysis of substituted benzoyl chlorides, including derivatives like this compound, is a classic example of a nucleophilic acyl substitution reaction. The reaction rate is highly dependent on the nature and position of substituents on the benzene (B151609) ring. uni.eduuni.edu

The following table summarizes the pseudo-first-order rate constants for the reaction of different substituted benzoyl chlorides with n-propanol at 25°C. uni.edu

| Substituent (X in X-C₆H₄COCl) | Rate Constant (k, min⁻¹) |

| H (Benzoyl chloride) | 0.0321 |

| m-Methoxy | 0.0340 |

| p-Bromo | 0.0590 |

| p-Iodo | 0.0617 |

| m-Iodo | 0.1044 |

These data demonstrate that electron-withdrawing groups (like bromo and iodo) increase the rate of alcoholysis by enhancing the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. Conversely, electron-donating groups would be expected to decrease the rate.

For this compound, two competing effects are at play. The fluorine atom at the meta position is strongly electron-withdrawing through its inductive effect, which would accelerate the reaction. The methyl group at the ortho position is weakly electron-donating and, more significantly, exerts a steric hindrance effect, which could slow the reaction by impeding the approach of the nucleophile. The net effect on the rate constant would depend on the balance of these electronic and steric factors, but the strong inductive effect of fluorine would likely lead to a reaction rate comparable to or faster than that of unsubstituted benzoyl chloride.

Photoinduced Reactions and Dissociation Mechanisms of Acyl Chlorides

The carbon-chlorine bond in acyl chlorides can be cleaved under photochemical conditions to generate highly reactive acyl radicals. This dissociation can be initiated through various mechanisms, including direct photolysis or, more commonly, through photoinduced single-electron transfer (SET) using photocatalysts.

A prominent mechanism involves the formation of a photoactive charge-transfer complex between the acyl chloride and a Lewis base additive. This complex can absorb visible light, promoting an electron transfer from the Lewis base to the acyl chloride. This process leads to the homolytic cleavage of the C-Cl bond, yielding an acyl radical and a chlorine radical. These generated acyl radicals are versatile intermediates that can engage in a wide array of chemical transformations, including additions to alkenes, alkynes, and isocyanides to form diverse heterocyclic structures.

Intramolecular Rearrangements and Cyclization Pathways (e.g., Oxazoline (B21484) Formation)

This compound is a valuable building block for the synthesis of heterocyclic compounds, such as oxazolines. 2-Oxazolines are important structural motifs found in natural products, pharmaceuticals, and are widely used as ligands in asymmetric catalysis. nih.gov

The most common and direct pathway to 2-substituted oxazolines involves the reaction of an acyl chloride with a 2-amino alcohol. wikipedia.org For this compound, this reaction would produce 2-(5-fluoro-2-methylphenyl)-2-oxazolines. The mechanism proceeds in two main stages:

Amide Formation : The amino group of the 2-amino alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This results in a nucleophilic acyl substitution, eliminating hydrogen chloride and forming an N-(2-hydroxyalkyl)-5-fluoro-2-methylbenzamide intermediate.

Dehydrative Cyclization : The intermediate hydroxy-amide is then cyclized to form the oxazoline ring. This step is typically promoted by a dehydrating agent or under acidic conditions. mdpi.com The mechanism can proceed via two pathways: activation of the amide carbonyl by acid followed by nucleophilic attack from the hydroxyl group (retention of stereochemistry), or activation of the hydroxyl group to form a good leaving group, followed by an intramolecular Sₙ2 attack by the amide oxygen (inversion of stereochemistry). mdpi.com

This reaction provides a reliable and modular route to a wide variety of oxazoline derivatives, where the substitution pattern is determined by the choice of the benzoyl chloride and the amino alcohol. orgsyn.org

Applications in Medicinal Chemistry and Pharmaceutical Development

Synthesis of Active Pharmaceutical Ingredients (APIs) Utilizing 5-Fluoro-2-methylbenzoyl Chloride

The reactivity of the benzoyl chloride group makes this compound a valuable reagent for creating amide bonds, a common linkage in many drug molecules.

Lixivaptan is a vasopressin V2 receptor antagonist that has been investigated for the treatment of hyponatremia. The synthesis of Lixivaptan can be achieved through different routes, one of which utilizes this compound as a key intermediate.

One synthetic pathway involves the acylation of a 2-chloro-4-aminobenzoic acid derivative with this compound. google.com Specifically, 2-chloro-4-nitrobenzoic acid is taken as the starting material and undergoes esterification and hydrogenation to yield a methyl 4-amino-2-chlorobenzoate intermediate. google.com This intermediate is then acylated with this compound. google.com The resulting compound undergoes hydrolysis and chlorination to form 2-chloro-4-[(5-fluoro-2-methylbenzoyl)amino]benzoyl chloride, which is then reacted with 10,11-dihydro-5H-pyrrolo[2,1-c] google.comCurrent time information in Bangalore, IN.benzodiazepine to produce Lixivaptan. google.com

While this compound is a versatile reagent in medicinal chemistry, a direct and explicit role in the synthesis of imidazotriazinone compounds is not prominently documented in widely available scientific literature. Further research is required to establish a definitive synthetic pathway for imidazotriazinone-based compounds that specifically utilizes this compound as a primary building block.

Bruton's Tyrosine Kinase (BTK) inhibitors are a class of drugs primarily used in the treatment of B-cell cancers like mantle cell lymphoma and chronic lymphocytic leukemia. nih.gov Although numerous BTK inhibitors have been developed, a direct synthetic route employing this compound as a key starting material or intermediate is not clearly established in the reviewed scientific literature. While some complex BTK inhibitors contain fluoro- and methyl-substituted phenyl moieties, the specific use of this compound in their published synthesis is not detailed. nih.gov

Development of Biologically Active Derivatives of this compound

Beyond its use in the synthesis of specific named APIs, this compound is a valuable scaffold for the development of novel, biologically active compounds. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making it an attractive feature in drug design.

The development of antiviral agents is a critical area of medicinal chemistry research. While fluorinated compounds are known to play a role in antiviral drug development, the direct synthesis of influenza A or HIV-1 integrase inhibitors from this compound is not extensively described in the available literature. mdpi.comnih.gov Research on HIV-1 integrase inhibitors has explored a variety of chemical scaffolds, including benzodithiazines, but a clear synthetic lineage from this compound is not specified. nih.gov Similarly, while various strategies exist for developing influenza A antivirals, the use of this specific benzoyl chloride is not a commonly cited approach. nih.gov

In the search for new anticancer agents, novel series of benzoxazoles have been synthesized and evaluated for their cytotoxic effects. nih.govnih.govresearchgate.net One such series is the 5-fluoro-6-(4-aryl-piperazin-1-yl) benzoxazoles. nih.govnih.govresearchgate.net These compounds, which incorporate a fluoro-substituent, have been designed as potential starting points for the development of new anticancer drugs. nih.govnih.govresearchgate.net

The synthesis of these benzoxazoles involves a multi-step process. nih.gov The cytotoxic activity of the synthesized benzoxazole (B165842) derivatives and their precursors was evaluated against human A-549 lung carcinoma cells and non-cancerous HepaRG hepatocytes. nih.govnih.govresearchgate.net Some of the newly synthesized benzoxazoles demonstrated potential anticancer activity. nih.govnih.govresearchgate.net Notably, two of the intermediate compounds exhibited selective properties against lung cancer cells at low concentrations, where healthy cells remained unaffected, suggesting a promising selectivity window for these potential anticancer compounds. nih.govnih.gov

Cytotoxicity of Benzoxazole Derivatives and Intermediates

| Compound | Cell Line | CT50 (µM) |

|---|---|---|

| Intermediate 6d | A-549 | >500 |

| Intermediate 6d | HepaRG | >500 |

| Benzoxazole 7a | A-549 | 250-500 |

| Benzoxazole 7a | HepaRG | >500 |

| Benzoxazole 7b | A-549 | >500 |

| Benzoxazole 7b | HepaRG | >500 |

| Benzoxazole 7c | A-549 | 100-250 |

| Benzoxazole 7c | HepaRG | >500 |

| Benzoxazole 7d | A-549 | 50-100 |

| Benzoxazole 7d | HepaRG | >500 |

Data sourced from a study on the cytotoxicity of novel benzoxazole derivatives. The CT50 value represents the concentration at which 50% of cell growth is inhibited. nih.gov

Antimalarial Agents Derived from Quinine (B1679958) Esters

The rise of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. nih.gov Quinine, a natural product isolated from the Cinchona tree, is a historically significant antimalarial drug. e-century.us Chemical modification of the quinine scaffold is a proven strategy for developing more potent analogues. nih.govresearchgate.net

In this context, researchers have synthesized and evaluated a series of fluoro-substituted benzoyl esters of quinine. researchgate.net The esterification of quinine's hydroxyl group with various halo-substituted benzoyl chlorides, including fluorinated variants, was performed to investigate how these modifications affect antimalarial activity. researchgate.net The resulting quinine esters were tested for their antiplasmodial activity against a multidrug-resistant K1 strain of P. falciparum. The findings indicated that the introduction of a fluorine atom could influence the compound's potency. For instance, the 2-fluorobenzoyl ester of quinine demonstrated notable antiplasmodial activity. researchgate.net This line of research suggests that using building blocks like this compound to create quinine esters is a viable strategy for generating new antimalarial drug candidates. researchgate.net

Table 2: In Vitro Antimalarial Activity of Selected Quinine Esters

| Compound | Target | IC50 | Source |

|---|---|---|---|

| Quinine | P. falciparum K1 | 103 ng/mL | researchgate.net |

IC50 values represent the concentration required to inhibit 50% of parasite growth.

Design of Multi-Target Therapeutic Agents

Complex diseases like cancer and type II diabetes often involve multiple biological pathways, making the development of drugs that can modulate several targets simultaneously an attractive therapeutic strategy. nih.gov The design of multi-target-focused libraries of compounds is a key approach in modern drug discovery. nih.gov

While specific multi-target agents derived directly from this compound are not extensively documented, its versatility as a synthetic building block makes it highly suitable for incorporation into scaffolds designed for multi-target activity. ossila.com For example, a single molecule can be designed to inhibit two different protein kinases involved in a cancer pathway. Molecular docking studies on benzofuran (B130515) analogues have been performed against targets like extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), demonstrating the principle of dual-target interaction. researchgate.net The 5-fluoro-2-methylbenzoyl moiety can be attached to a core structure, providing key interactions in the binding pocket of one target, while other parts of the molecule are designed to interact with a second target. The fluorine atom, in particular, can form crucial hydrogen bonds or other non-covalent interactions that enhance binding affinity and selectivity. nih.gov

Structure-Activity Relationship (SAR) Investigations of 5-Fluoro-2-methylbenzoyl Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity, guiding the optimization of lead compounds. nih.govnih.gov For derivatives of this compound, SAR investigations reveal that the nature and position of substituents on the aromatic ring are critical determinants of efficacy. mdpi.com

In the context of benzoxazole derivatives, the presence of both fluorine and piperazine (B1678402) moieties was found to be advantageous for anticancer activity. nih.govresearchgate.net SAR studies on other heterocyclic systems have shown that fluoro substitution at an ortho position of a phenyl ring is often crucial for inhibitory activity against biological targets. nih.gov For example, in a series of inhibitors for hypoxia-inducible factor-1 (HIF-1), derivatives with a fluorine atom at the ortho position of a benzyl (B1604629) group displayed significantly better activity than those with meta or para substitutions. nih.gov This highlights the importance of the substituent's position in directing interactions within a protein's binding site.

Pharmacokinetic and Pharmacodynamic Considerations in Derivative Design

The pharmacokinetic (PK) profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME), while pharmacodynamics (PD) relates to its mechanism of action and the relationship between drug concentration and effect. nih.govnih.gov A significant motivation for creating derivatives of known drugs is to optimize these PK/PD properties.

For a drug like 5-fluorouracil, which suffers from rapid metabolism and clearance, derivatization is a key strategy to improve its clinical utility. researchgate.netcancernetwork.com The elimination half-life of 5-FU is very short, approximately 8 to 20 minutes, primarily due to rapid catabolism in the liver by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). researchgate.netcancernetwork.com Creating a prodrug by attaching a moiety like 5-fluoro-2-methylbenzoyl can protect the parent drug from premature degradation. mdpi.com

This structural modification can:

Increase Lipophilicity: Enhancing the molecule's ability to cross cell membranes, which can improve oral bioavailability.

Block Metabolism: The fluorine atom can prevent metabolic oxidation at that position, prolonging the drug's half-life.

Alter Distribution: Changes in the molecule's physicochemical properties can alter its distribution in the body, potentially leading to higher accumulation in tumor tissue compared to healthy tissue. mdpi.com

Studies have shown that modifying the administration schedule of 5-FU (e.g., a 1-hour infusion vs. a 5-minute bolus) significantly alters its PK, leading to lower peak plasma levels and reduced toxicity, demonstrating the sensitivity of its effects to PK parameters. nih.gov Designing derivatives with controlled release characteristics, guided by PK/PD modeling, is a rational approach to enhancing the therapeutic index of potent drugs. mdpi.comnih.gov

Applications in Agrochemical and Advanced Materials Research

Agrochemical Intermediate Development with 5-Fluoro-2-methylbenzoyl Chloride

The incorporation of fluorine into agrochemical molecules is a well-established strategy to enhance their efficacy, metabolic stability, and binding affinity to target enzymes. This compound serves as a valuable precursor in the synthesis of new generations of crop protection agents.

Synthesis of Herbicides and Pesticides

While specific commercial herbicides or pesticides directly synthesized from this compound are not extensively documented in publicly available literature, its chemical structure suggests its utility as an intermediate. The acyl chloride group is highly reactive and readily participates in acylation reactions with various nucleophiles, such as amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively. This reactivity is fundamental in constructing the core structures of many bioactive molecules.

The presence of the fluorine atom can significantly influence the biological activity of the final product. Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the pesticide or herbicide, leading to a longer duration of action in the field. The methyl group can also contribute to the molecule's specificity and interaction with its target site.

For instance, in the synthesis of insecticidal benzoylphenylureas, a class of insect growth regulators, a substituted benzoyl chloride is a key reactant. While specific examples using this compound are not prevalent, the general synthetic route involves the reaction of a benzoyl chloride derivative with a phenylurea. The resulting molecule inhibits chitin synthesis in insects, leading to their demise. The specific substitution pattern on the benzoyl ring is crucial for the insecticidal activity, and the unique combination of fluorine and a methyl group in this compound could be explored to develop novel and potent insecticides.

Table 1: Potential Agrochemical Compounds Derived from this compound

| Compound Class | General Structure | Potential Application |

| Benzoylphenylureas | R-CO-NH-CO-NH-R' | Insecticide |

| Amide Herbicides | R-CO-NR'R'' | Herbicide |

| Ester Pesticides | R-CO-OR' | Pesticide |

Note: R represents the 5-Fluoro-2-methylbenzoyl group.

Polymer and Resin Synthesis Utilizing this compound

In the realm of materials science, fluorinated polymers are prized for their exceptional properties, including high thermal stability, chemical resistance, low surface energy, and unique optical and electrical characteristics. This compound can serve as a valuable monomer or modifying agent in the synthesis of such high-performance polymers and resins.

Development of Specialty Polymers and Coatings

The reactivity of the acyl chloride group in this compound allows for its incorporation into various polymer backbones through reactions like polycondensation. For example, it can be reacted with diamines to form polyamides or with diols to form polyesters. The inclusion of the fluorinated methyl-substituted benzoyl group into the polymer chain can impart desirable properties.

The fluorine atom can significantly lower the polymer's surface energy, resulting in materials with excellent water and oil repellency. This is a highly sought-after characteristic for specialty coatings used in applications ranging from self-cleaning surfaces to anti-fouling marine paints. Furthermore, the fluorine content can enhance the thermal stability and chemical resistance of the polymer, making it suitable for use in harsh environments.

The methyl group on the aromatic ring can influence the polymer's morphology and physical properties, such as its glass transition temperature and solubility. By carefully selecting the co-monomers and polymerization conditions, polymers with tailored properties can be synthesized. These specialty polymers could find applications in advanced electronics, aerospace components, and high-performance membranes.

Table 2: Potential Specialty Polymers Incorporating this compound

| Polymer Type | Monomers | Potential Properties |

| Polyamide | This compound and a diamine | High thermal stability, chemical resistance |

| Polyester | This compound and a diol | Low surface energy, hydrophobicity |

| Polyimide | Incorporated as a side chain or end-capper | Enhanced processability, specific optical properties |

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopy is the principal tool for elucidating the molecular structure of 5-Fluoro-2-methylbenzoyl chloride. By interacting with the molecule using different regions of the electromagnetic spectrum, techniques like NMR, FT-IR, and UV-Vis provide a detailed "fingerprint" of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei—specifically ¹H (proton), ¹³C, and ¹⁹F—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the this compound molecule.

¹H NMR: Proton NMR provides information on the number and environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine atom and the carbonyl chloride group.

¹³C NMR: This technique maps the carbon skeleton of the molecule. Each unique carbon atom in the compound gives a distinct signal. The spectrum will clearly show the carbonyl carbon, the aromatic carbons (with their shifts influenced by the fluorine and methyl substituents), and the methyl carbon.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial and highly sensitive technique for characterization. It provides a direct probe of the fluorine atom's environment. The chemical shift for the fluorine atom in an aryl-fluoride environment is highly characteristic.

Table 1: Representative NMR Spectroscopic Data for this compound Note: The following are typical, predicted chemical shift (δ) values in ppm relative to a standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F). Actual experimental values may vary based on solvent and instrument conditions.

| Nucleus | Assignment | Expected Chemical Shift (δ) ppm | Expected Multiplicity |

|---|---|---|---|

| ¹H | -CH₃ | ~2.5 - 2.7 | Singlet (s) |

| Ar-H (position 3) | ~8.0 - 8.2 | Doublet of doublets (dd) | |

| Ar-H (position 4) | ~7.2 - 7.4 | Triplet of doublets (td) | |

| Ar-H (position 6) | ~7.1 - 7.3 | Doublet of doublets (dd) | |

| ¹³C | -C=O | ~167 - 169 | Singlet (s) |

| -CH₃ | ~19 - 21 | Singlet (s) | |

| Ar-C (C-F) | ~162 - 165 (with C-F coupling) | Doublet (d) | |

| Ar-C (C-CH₃) | ~140 - 143 (with C-F coupling) | Doublet (d) | |

| Ar-C (C-COCl) | ~130 - 132 (with C-F coupling) | Doublet (d) | |

| Ar-C (C-H) | ~118 - 135 (with C-F coupling) | Doublet (d) | |

| Ar-C (C-H) | ~118 - 135 (with C-F coupling) | Doublet (d) | |

| ¹⁹F | Ar-F | ~ -110 to -115 | Multiplet |

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a compound. For this compound, the key characteristic absorption bands confirm the presence of the carbonyl group, the carbon-fluorine bond, and the aromatic ring.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch (Acyl Chloride) | Carbonyl | 1770 - 1815 cm⁻¹ (strong) |

| C=C Stretch | Aromatic Ring | 1550 - 1600 cm⁻¹ |

| C-F Stretch | Aryl Fluoride (B91410) | 1200 - 1280 cm⁻¹ |

| C-Cl Stretch | Acyl Chloride | 850 - 950 cm⁻¹ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The benzoyl chromophore is primarily responsible for the absorption, which can be influenced by the fluoro and methyl substituents on the aromatic ring. This technique is often used in conjunction with HPLC for quantitative analysis.

Table 3: Representative UV-Vis Spectroscopic Data

| Parameter | Typical Value | Solvent |

|---|---|---|

| λ_max (Wavelength of Maximum Absorbance) | ~240 - 260 nm | Methanol or Acetonitrile |

Chromatographic Separation and Analysis

Chromatographic methods are indispensable for separating this compound from impurities, starting materials, and byproducts, thereby enabling its purity assessment and isolation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a premier technique for determining the purity of a chemical compound. For an analyte like this compound, a reversed-phase HPLC method is typically employed. sielc.com The compound is separated on a non-polar stationary phase (like C18) with a polar mobile phase. Because of its high reactivity, especially its susceptibility to hydrolysis, analyses must be conducted using anhydrous solvents. researchgate.net A UV detector, set to the compound's λmax, is used for quantification. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Table 4: Typical HPLC Method Parameters for Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λ_max (~254 nm) |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Column Chromatography for Purification and Isolation

For the purification of this compound on a preparative scale, column chromatography is the method of choice. Given the compound's reactivity towards polar protic solvents like water and alcohols, the purification must be performed under strictly anhydrous conditions. researchgate.net Normal-phase chromatography is typically used, where a polar stationary phase like silica (B1680970) gel separates compounds based on their polarity. Less polar compounds elute faster than more polar ones.

The crude product is loaded onto a silica gel column and eluted with a non-polar solvent system. The polarity of the eluent is carefully chosen to allow for the efficient separation of the desired product from more polar impurities (such as the corresponding carboxylic acid formed from hydrolysis) and less polar impurities.

Table 5: General Column Chromatography Parameters for Purification

| Parameter | Typical Material/Solvent |

|---|---|

| Stationary Phase | Silica Gel (anhydrous) |

| Eluent System | Mixture of Hexane and Ethyl Acetate, or Hexane and Dichloromethane |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |

Mass Spectrometry for Structural Elucidation and Impurity Profiling

Mass spectrometry (MS) is a cornerstone analytical technique for the characterization of this compound. It provides crucial information regarding the compound's molecular weight and structural features, and is instrumental in identifying and quantifying impurities. When coupled with gas chromatography (GC-MS), it allows for the separation and analysis of volatile compounds, making it suitable for assessing the purity of this compound and identifying any volatile impurities or byproducts.

The mass spectrum of a related compound, 4-methylbenzoyl chloride, shows a top peak at an m/z of 119, a second highest at 91, and a third highest at 65. nih.gov Similarly, for meta-toluoyl chloride, the mass spectrum displays prominent peaks at m/z values of 119, 91, and 65, with the base peak being at m/z 119. massbank.eu These fragmentation patterns are characteristic of the toluoyl chloride structure and can be extrapolated to understand the fragmentation of this compound, where the presence of the fluorine atom would lead to characteristic isotopic patterns and mass shifts.

Liquid chromatography-mass spectrometry (LC-MS) is another powerful tool, particularly for analyzing less volatile impurities that may be present in the final product. nih.gov This technique is highly sensitive and can detect impurities at very low levels. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard mass spectrometry by providing highly accurate mass measurements. This precision allows for the determination of the elemental composition of this compound with a high degree of confidence, confirming its molecular formula as C8H6ClFO. labcompare.com

The high resolving power of HRMS is critical in distinguishing between compounds with the same nominal mass but different elemental compositions. lcms.cz This capability is invaluable for impurity profiling, as it enables the unambiguous identification of process-related impurities and degradation products, even when they are present in trace amounts. lcms.cz The use of high-purity solvents and reagents is essential in LC-MS and HRMS to avoid ion suppression and background noise, which can interfere with the detection of trace-level impurities. lcms.cz

Investigation of Impurities and Byproducts in Synthetic Processes

The synthesis of this compound can introduce various impurities that may affect its quality and reactivity. A common synthetic route involves the reaction of 5-Fluoro-2-methylbenzoic acid with a chlorinating agent such as thionyl chloride. ossila.com Potential impurities arising from this process include unreacted starting material (5-Fluoro-2-methylbenzoic acid), over-chlorinated byproducts, and residual solvents.

The presence of unwanted chemicals, even in small quantities, can impact the efficacy and safety of pharmaceutical products derived from this intermediate. nih.gov Therefore, impurity profiling is a critical aspect of quality control. nih.gov Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for the identification and qualification of impurities in new drug substances. nih.gov

Table 1: Potential Impurities in the Synthesis of this compound

| Impurity Name | Potential Source | Analytical Detection Method |

| 5-Fluoro-2-methylbenzoic acid | Unreacted starting material | GC-MS, LC-MS |

| Di-acylated byproducts | Side reactions during synthesis | LC-MS, HRMS |

| Residual Solvents (e.g., Thionyl Chloride) | Synthesis process | GC-MS |

| Isomeric Impurities | Impurities in starting materials | GC-MS, HPLC |

Solution Stability and Degradation Studies for this compound

This compound is a reactive compound, and its stability in solution is a key consideration for its storage and handling. As a benzoyl chloride derivative, it is susceptible to hydrolysis in the presence of water, leading to the formation of 5-Fluoro-2-methylbenzoic acid. The rate of this degradation is dependent on factors such as temperature, pH, and the presence of catalysts.

Degradation studies are essential to establish the shelf-life and appropriate storage conditions for this compound. These studies typically involve subjecting the compound to various stress conditions, such as elevated temperature, humidity, and light, and then analyzing the resulting degradation products using techniques like HPLC and LC-MS.

Table 2: Stability and Degradation Information

| Condition | Potential Degradation Product | Significance |

| Presence of Moisture/Water | 5-Fluoro-2-methylbenzoic acid | Loss of reactivity, formation of impurity |

| Elevated Temperature | Potential for accelerated degradation | Determines storage temperature requirements |

| Exposure to Nucleophiles (e.g., alcohols) | Ester formation | Incompatibility with certain solvents/reagents |

Understanding the degradation pathways is crucial for developing stable formulations and ensuring the integrity of the compound throughout its lifecycle.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Conformational Analysis of 5-Fluoro-2-methylbenzoyl Chloride

Molecular modeling of this compound is crucial for understanding its three-dimensional structure and conformational preferences, which in turn dictate its physical properties and reactivity. Conformational analysis of this molecule typically involves the rotation around the single bond connecting the carbonyl group to the benzene (B151609) ring. The presence of the methyl group at the ortho position introduces steric hindrance, which significantly influences the orientation of the benzoyl chloride moiety relative to the aromatic ring.

Computational studies on similar 2-substituted benzaldehydes and acetophenones have utilized techniques like the lanthanide-induced shift (LIS) method to investigate conformational isomerism. scilit.com For this compound, computational methods such as molecular mechanics and quantum mechanics are employed to determine the potential energy surface as a function of the dihedral angle between the phenyl ring and the carbonyl group. These calculations generally reveal two main planar conformers, syn and anti, corresponding to the carbonyl chloride group being oriented toward or away from the ortho-methyl group, respectively. The relative energies of these conformers determine their population at a given temperature. The anti-conformer is often more stable due to reduced steric clash between the carbonyl oxygen and the methyl group.

Density Functional Theory (DFT) Calculations and Spectroscopic Prediction

Density Functional Theory (DFT) has become a standard method for predicting the electronic structure and properties of molecules with high accuracy. For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide optimized geometries, vibrational frequencies, and NMR chemical shifts. researchgate.net

These theoretical calculations allow for the prediction of spectroscopic data that can be compared with experimental results for structural confirmation. For instance, the calculated vibrational frequencies can be correlated with experimental FT-IR and Raman spectra. researchgate.net The presence of the fluorine and methyl substituents influences the electronic distribution and, consequently, the vibrational modes of the benzene ring and the carbonyl group. Similarly, DFT can predict the UV-visible spectrum by employing time-dependent DFT (TD-DFT) approaches. elsevierpure.comresearchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap can also be calculated to assess the chemical reactivity and kinetic stability of the molecule. researchgate.net

Table 1: Predicted Spectroscopic Data for this compound using DFT

| Property | Predicted Value | Method |

| C=O Stretching Frequency | ~1750-1780 cm⁻¹ | DFT/B3LYP |

| C-F Stretching Frequency | ~1200-1250 cm⁻¹ | DFT/B3LYP |

| ¹³C NMR (Carbonyl Carbon) | ~165-170 ppm | GIAO-DFT |

| ¹⁹F NMR Chemical Shift | Varies with solvent | GIAO-DFT |

| HOMO-LUMO Energy Gap | ~4-5 eV | DFT/B3LYP |

Note: These are typical predicted ranges and can vary based on the specific functional and basis set used.

Docking Simulations in Drug Design for Derivatives

While this compound is primarily a reactive intermediate, its derivatives have potential applications in medicinal chemistry. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. benthamscience.com This is particularly valuable in drug design for understanding how a ligand (a potential drug) interacts with a biological target, such as a protein or enzyme. nih.gov

For derivatives of this compound, such as amides or esters formed through reactions with nucleophiles, docking simulations can be employed to evaluate their potential as therapeutic agents. For example, benzoylthiourea (B1224501) derivatives, which can be synthesized from benzoyl chlorides, have been studied for their antimicrobial activity. mdpi.com Docking studies of these derivatives against targets like the E. coli DNA gyrase B have provided insights into their binding affinities and modes of interaction. mdpi.com The docking scores can help in prioritizing compounds for synthesis and experimental testing. mdpi.com The fluorine atom in the 5-position can enhance binding through specific interactions or by modifying the electronic properties of the molecule, potentially leading to improved efficacy. mdpi.com

Reaction Pathway and Mechanism Predictions

Computational chemistry is also instrumental in elucidating reaction mechanisms. For this compound, a key reaction is nucleophilic acyl substitution, where the chloride is replaced by a nucleophile. DFT calculations can be used to model the reaction pathway, identifying transition states and intermediates. This allows for the determination of activation energies and reaction rates.

The reaction of this compound with a nucleophile, such as an amine or an alcohol, proceeds via a tetrahedral intermediate. The presence of the electron-withdrawing fluorine atom can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Theoretical calculations can map out the potential energy surface of the reaction, providing a detailed understanding of the factors that control the reaction's feasibility and selectivity. These computational insights are valuable for optimizing reaction conditions in synthetic chemistry.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Strategies and Catalysis for 5-Fluoro-2-methylbenzoyl Chloride

Future synthetic strategies are likely to explore:

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for streamlined multi-step syntheses. Implementing flow processes for the chlorination of 5-fluoro-2-methylbenzoic acid could lead to higher throughput and better process control.

Novel Catalysts: Research into new catalytic systems is a key area of development. This includes the investigation of non-metal-based catalysts to avoid potential metal contamination in the final product, which is a critical consideration for pharmaceutical applications. For instance, the synthesis of the related compound 5-Fluoro-2-methylaniline has utilized palladium-based catalysts like Pd(P(o-tol)3)2 in conjunction with specific ligands such as CyPF-PtBu, highlighting the potential for sophisticated catalytic approaches in related syntheses. chemicalbook.com

A comparative look at existing and potential synthetic methodologies is presented below:

| Parameter | Conventional Method (e.g., with SOCl₂) | Emerging Strategies (e.g., Catalysis, Flow Chemistry) |

| Reagents | Often requires stoichiometric, corrosive reagents. | Catalytic amounts of reagents, potentially greener solvents. |

| Process | Typically batch processing. | Continuous flow or optimized one-pot batch processes. |

| Efficiency | Can be effective but may have purification challenges. | Aims for higher yields, purity, and atom economy. |

| Sustainability | Generates significant waste (e.g., SO₂, HCl). | Reduced waste streams and energy consumption. |

Exploration of Broader Biological Activities for its Derivatives

The derivatives of this compound are a fertile ground for the discovery of new therapeutic agents. The presence of the fluoro and methyl groups on the benzoyl scaffold allows for the fine-tuning of steric and electronic properties, which can significantly influence biological activity. While its role as an intermediate for some nonsteroidal anti-inflammatory drugs (NSAIDs) is known, the exploration of its derivatives for other therapeutic areas is a major focus of current and future research.

A significant area of investigation is in oncology. For example, a novel series of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles, which can be synthesized from precursors related to this compound, have demonstrated promising anticancer activity. researchgate.netnih.gov In studies, these compounds were evaluated for their cytotoxic effects on human A-549 lung carcinoma cells. nih.govresearchgate.net Notably, some of the synthetic intermediates displayed selective cytotoxicity towards cancer cells while leaving non-cancerous cells relatively unaffected, indicating a desirable therapeutic window. researchgate.netnih.gov

The broader class of benzoxazoles, for which this compound can serve as a starting scaffold, is known for a wide spectrum of biological activities. nih.gov This suggests that derivatives of this compound could be systematically screened for a variety of therapeutic targets.

| Derivative Class | Potential Biological Activity | Research Findings |

| Benzoxazoles | Anticancer, Antifungal, Antituberculosis, mPGES-1 inhibition | Studies show cytotoxicity against A-549 lung cancer cells. nih.govresearchgate.net |

| Triazole Ethanethioamides | Antifungal | Forms hydrogen-bonded crystalline structures important for stabilizing bioactive conformations. |

| Amide Derivatives | Nonsteroidal Anti-inflammatory (NSAID) | Known application as a key intermediate. |

| Piperazine (B1678402) Conjugates | 5-HT Receptor Antagonism, CETP Inhibition | Piperazine-containing benzoxazoles show broad therapeutic potential. nih.gov |

Future research will likely involve high-throughput screening of libraries of this compound derivatives against a diverse panel of biological targets to uncover new leads for drug development.

Integration with Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and materials science, and the design of novel compounds derived from this compound is no exception. These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) and predict the properties of virtual compounds before they are synthesized in the lab. researchgate.netnih.gov

Key applications of AI/ML in this context include:

Generative Models for De Novo Design: Deep learning and generative models can design entirely new molecules with desired properties. nih.gov By training these models on known active compounds and the structural features of the 5-Fluoro-2-methylbenzoyl scaffold, researchers can generate novel derivative structures that are optimized for specific biological targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build robust QSAR models that predict the biological activity or other properties (e.g., toxicity, solubility) of derivatives. For instance, ML-based QSAR models have been successfully used to predict the efficacy of benzimidazole (B57391) derivatives as corrosion inhibitors, a strategy that is directly applicable to designing new bioactive molecules. researchgate.net

Property Prediction and Optimization: AI can predict key molecular properties, such as lipophilicity (logP/logD), which are crucial for a drug's pharmacokinetic profile. nih.gov This allows for the in-silico optimization of lead compounds to improve their drug-like characteristics.

Sustainable and Scalable Production Methods for Industrial Applications

As the applications for derivatives of this compound expand, the need for sustainable and scalable production methods becomes increasingly critical. The principles of green chemistry are guiding the development of new industrial processes that are not only economically viable but also environmentally responsible.

Future efforts in this area will likely focus on:

Process Intensification: As seen in the scale-up of related compounds like 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, there is a significant opportunity to develop practical, large-scale processes. thieme-connect.com This includes optimizing reaction conditions to maximize yield and purity while minimizing reaction time and energy input. The successful production of a related intermediate on a 70 kg/batch scale demonstrates the feasibility of such endeavors. thieme-connect.com

Green Solvents and Reagents: A key goal is to replace hazardous solvents and reagents with more benign alternatives. This could involve the use of ionic liquids, supercritical fluids, or water-based reaction media where possible.

Waste Valorization: Developing methods to convert byproducts and waste streams into valuable chemicals is a core principle of a circular economy. For the synthesis of this compound, this could involve finding applications for the byproducts of the chlorination step.

Supply Chain and Raw Material Sourcing: Ensuring a stable and cost-effective supply of starting materials is crucial for industrial-scale production. Research into alternative synthetic routes starting from cheaper, more abundant raw materials is an important long-term goal. thieme-connect.com The preference for powdered forms of related intermediates in industrial settings, due to better stability and handling, also informs choices in downstream processing and formulation. precedenceresearch.com

The development of such processes will be essential to meet the potential future demand for this compound in the pharmaceutical, agrochemical, and materials science sectors.

Q & A

Q. What are the standard synthetic routes for preparing 5-fluoro-2-methylbenzoyl chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via acyl chloride formation from the corresponding carboxylic acid using halogenating agents. Key methods include: